In Vitro Potency: NFATc1-IN-1 Demonstrates Single-Digit Micromolar Inhibition of RANKL-Induced Osteoclast Formation
NFATc1-IN-1 (compound A04) inhibits RANKL-induced osteoclast formation in RAW 264.7 macrophage cells with an IC50 of 1.57 μM . In a cross-study comparison, this potency is distinct from the natural product NFATc1 inhibitor Erianin, which exhibits an IC50 in the range of 62.5–250 nM in bone marrow-derived macrophage (BMM) assays [1]. While Erianin is more potent in vitro, NFATc1-IN-1 provides a synthetic, chemically defined alternative with a well-characterized molecular structure suitable for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.
| Evidence Dimension | Inhibition of RANKL-induced osteoclast formation |
|---|---|
| Target Compound Data | IC50 = 1.57 μM |
| Comparator Or Baseline | Erianin (natural product NFATc1 inhibitor) with IC50 = 62.5–250 nM |
| Quantified Difference | NFATc1-IN-1 is approximately 6- to 25-fold less potent than Erianin in vitro |
| Conditions | RAW 264.7 cells for NFATc1-IN-1; BMMs for Erianin (both under RANKL stimulation) |
Why This Matters
For researchers requiring a synthetic, tractable small-molecule probe for target validation or SAR expansion, NFATc1-IN-1 offers a defined chemical starting point with established synthetic accessibility, unlike natural product comparators.
- [1] Wang, Z., et al. (2024). Erianin serves as an NFATc1 inhibitor to prevent breast cancer-induced osteoclastogenesis and bone destruction. Journal of Advanced Research, 69, 399-411. View Source
